2-{1-[(4-Chlorophenyl)methyl]-2-oxoindol-3-ylidene}propanedinitrile
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Overview
Description
2-{1-[(4-Chlorophenyl)methyl]-2-oxoindol-3-ylidene}propanedinitrile is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, an indole moiety, and a propanedinitrile group. Its chemical properties make it a valuable subject of study in organic chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(4-Chlorophenyl)methyl]-2-oxoindol-3-ylidene}propanedinitrile typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of 4-chlorobenzyl chloride with indole-2,3-dione in the presence of a base to form the intermediate compound. This intermediate is then reacted with malononitrile under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(4-Chlorophenyl)methyl]-2-oxoindol-3-ylidene}propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or metal hydrides.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted indole compounds .
Scientific Research Applications
2-{1-[(4-Chlorophenyl)methyl]-2-oxoindol-3-ylidene}propanedinitrile has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential pharmacological properties are explored for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-{1-[(4-Chlorophenyl)methyl]-2-oxoindol-3-ylidene}propanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyraclostrobin: A fungicide with a similar chlorophenyl group but different overall structure and applications.
Ketamine: Shares a chlorophenyl group but has distinct pharmacological properties and uses.
Amlodipine: Contains a chlorophenyl group and is used as a calcium channel blocker in medicine.
Uniqueness
2-{1-[(4-Chlorophenyl)methyl]-2-oxoindol-3-ylidene}propanedinitrile is unique due to its combination of an indole moiety and a propanedinitrile group, which imparts specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C18H10ClN3O |
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Molecular Weight |
319.7 g/mol |
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]propanedinitrile |
InChI |
InChI=1S/C18H10ClN3O/c19-14-7-5-12(6-8-14)11-22-16-4-2-1-3-15(16)17(18(22)23)13(9-20)10-21/h1-8H,11H2 |
InChI Key |
IKKCRMCURCKICQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C#N)C#N)C(=O)N2CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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